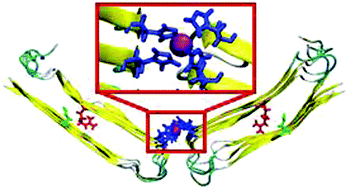Effect of Zn2+ ions on the assembly of amylin oligomers: insight into the molecular mechanisms†
Physical Chemistry Chemical Physics Pub Date: 2016-07-06 DOI: 10.1039/C6CP04105A
Abstract
Amylin is an endocrine hormone and is a member of the family of amyloid peptides and proteins that emerge as potential scaffolds by self-assembly processes. Zn2+ ions can bind to amylin peptides to form self-assembled Zn2+–amylin oligomers. In the current work the binding sites of Zn2+ ions in the self-assembled amylin oligomers at various concentrations of zinc have been investigated. Our results yield two conclusions. First, in the absence of Zn2+ ions polymorphic states (i.e. various classes of amylin oligomers) are obtained, but when Zn2+ ions bind to amylin peptides to form Zn2+–amylin oligomers, the polymorphism is decreased, i.e. Zn2+ ions bind only to specific classes of amylin. At low concentrations of Zn2+ ions the polymorphism is smaller than at high concentrations. Second, the structural features of the self-assembled amylin oligomers are not affected by the presence of Zn2+ ions. This study proposes new molecular mechanisms of the self-assembly of Zn2+–amylin oligomers.


Recommended Literature
- [1] Surface manganese substitution in magnetite nanocrystals enhances T1 contrast ability by increasing electron spin relaxation†
- [2] A novel self-assembly approach for synthesizing nanofiber aerogel supported platinum single atoms†
- [3] An azido-bridged disc-like heptanuclear cobalt(ii) cluster: towards a single-molecule magnet†
- [4] Li3CaB2O5F: a unique sandwich-like structure with diverse and wide Li ion diffusion pathways†
- [5] Structural and electronic configuration of medium-sized strontium doped magnesium SrmMgn clusters and their anions†
- [6] Ni3S2/Ni nanosheet arrays for high-performance flexible zinc hybrid batteries with evident two-stage charge and discharge processes†
- [7] Front cover
- [8] One-flask synthesis of dibenzotetraaza[14]annulene cyclic congeners bearing buta-1,3-diyne bridges†
- [9] Unraveling multiple binding modes of acridine orange to DNA using a multispectroscopic approach
- [10] Nitrogen-15 NMR spectroscopy of N-metallated nucleic acids: insights into 15N NMR parameters and N–metal bonds










